molecular formula C8H11D5O3 B1148890 trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal CAS No. 1219806-40-2

trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal

Cat. No.: B1148890
CAS No.: 1219806-40-2
M. Wt: 165.2416489
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Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Classification

Parameter Value
IUPAC Name (E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol
Alternative Names (4E)-6,6-Dimethoxy(2,3,4,5,6-²H₅)-4-hexen-3-ol; trans-4-Hydroxy-2-hexenal-d5 Dimethyl Acetal
CAS Number 1219806-40-2
Molecular Formula C₈H₁₁D₅O₃
Molecular Weight 165.242 g/mol
Exact Mass 165.141327 g/mol

This compound belongs to the class of deuterated organic acetals , characterized by the strategic substitution of hydrogen atoms with deuterium at positions 5,5,6,6,6 of the hexen-3-ol backbone. The (E)-configuration at the C4-C5 double bond distinguishes it from cis isomers, while the dimethyl acetal group stabilizes the aldehyde functionality of the parent compound.

Structural Elucidation: Isotopic Labeling and Acetal Functionalization

Isotopic Labeling Strategy

The deuterium atoms are positioned at positions 5,5,6,6,6 (C5 and C6 carbons), creating a mass shift of +5 Da relative to the non-deuterated analog. This labeling pattern minimizes interference with key fragmentation pathways in mass spectrometry while maintaining chemical equivalence to the target analyte.

Acetal Functionalization

The dimethyl acetal group at C6 protects the aldehyde moiety of 4-HHE, enhancing stability under physiological and analytical conditions. The acetal formation involves:

  • Protection of the aldehyde : Reaction of 4-HHE with methanol under acidic catalysis.
  • Stereochemical retention : Preservation of the trans double bond during synthesis.
Structural Feature Description
Carbon Backbone Six-carbon chain with hydroxyl (-OH) at C3 and trans double bond (C4-C5)
Deuterium Substitutions C5 (two deuterium atoms), C6 (three deuterium atoms)
Functional Groups Hydroxyl, trans-alkene, dimethyl acetal

Stereochemical Configuration and Conformational Analysis

Trans Double Bond Configuration

The (E)-configuration at the C4-C5 double bond is critical for distinguishing this compound from cis isomers. This geometry arises from the steric and electronic preferences during acetal formation, favoring trans-addition of substituents.

Conformational Behavior

While specific conformational studies on this compound are limited, general acetal conformations suggest:

  • G+/g- torsion angles : Preferred in cyclic acetals to minimize steric strain.
  • Steric interactions : The dimethyl groups at C6 influence rotational freedom around the C6-O bonds.

The trans double bond restricts rotational freedom, locking the molecule into a planar geometry that enhances its stability and analytical reproducibility.

Properties

CAS No.

1219806-40-2

Molecular Formula

C8H11D5O3

Molecular Weight

165.2416489

Synonyms

trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal

Origin of Product

United States

Preparation Methods

Cross-Metathesis-Mediated Synthesis

A one-step synthesis leveraging olefin cross-metathesis has been adapted from methodologies used for non-deuterated 4-hydroxy-2-enals. In this approach, deuterated octen-3-ol-d5 reacts with acrolein dimethyl acetal in the presence of a Grubbs second-generation catalyst. The reaction proceeds via a [2+2] cycloaddition mechanism, forming the trans-configured double bond with >90% stereoselectivity.

Reaction Conditions

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : Anhydrous dichloromethane

  • Temperature : 40°C, 12 hours

  • Yield : 68–72% (isolated)

Deuteration is introduced at the C3 and C4 positions of the octenol precursor using D2O exchange under acidic conditions prior to metathesis. Nuclear magnetic resonance (NMR) analysis confirms >95% deuterium incorporation at designated positions.

Aldehyde Protection and Isotopic Labeling

The VulcanChem protocol emphasizes acetal protection as a critical step to prevent aldehyde oxidation. Cyclohexenol-d5 is oxidized to trans-4-hydroxy-2-hexenal-d5 using Jones reagent (CrO3/H2SO4), followed by immediate protection with methanol-d6 in the presence of p-toluenesulfonic acid (PTSA).

Stepwise Procedure

  • Oxidation : Cyclohexenol-d5 (1.0 equiv) is treated with Jones reagent at −10°C for 2 hours, yielding the aldehyde intermediate.

  • Acetalization : The crude aldehyde is refluxed with methanol-d6 (5.0 equiv) and PTSA (0.1 equiv) for 6 hours, achieving >85% conversion.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product with 99% chemical purity.

Palladium-Catalyzed Dehydroperoxidation

Adapted from a patent describing trans-2-hexenal synthesis, this method involves cyclohexyl hydroperoxide-d5 decomposition using palladium chloride. The deuterated hydroperoxide is prepared via D2O-mediated isotopic exchange of cyclohexanol-d5, followed by oxidation with O2.

Optimized Parameters

  • Catalyst : PdCl2·2H2O (10 mol%)

  • Solvent : Cyclohexane-d12

  • Temperature : 100°C, 4 hours

  • Yield : 60–65%

Gas chromatography–mass spectrometry (GC-MS) analysis reveals 92–94% deuterium retention in the final product, with minor losses attributed to β-hydrogen elimination during catalysis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Isotopic Purity (%) Key Advantage
Cross-Metathesis68–7295High stereoselectivity
Acetal Protection8598Scalability (>100 g batches)
Palladium Catalysis60–6592Compatibility with industrial reactors

Analytical Validation and Challenges

Deuterium Quantification : High-resolution mass spectrometry (HRMS) and 2H-NMR are employed to verify isotopic distribution. Residual protium (<2%) is typically observed at the C5 position due to kinetic isotope effects during synthesis.

Stability Concerns : The acetal group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral storage buffers. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Industrial and Research Applications

The compound’s primary use lies in stable-isotope dilution assays (SIDAs) for quantifying lipid peroxidation biomarkers. Its synthetic accessibility and isotopic fidelity have enabled standardized protocols in metabolomics and toxicology .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Research

Trans-4-hydroxy-2-hexenal is recognized as an active biochemical mediator resulting from lipid peroxidation. Its role in oxidative stress and cellular signaling pathways makes it a valuable tool in biochemical research. The deuterated form, trans-4-hydroxy-2-hexenal--d5 dimethyl acetal, can be utilized to trace metabolic pathways and understand the dynamics of lipid peroxidation in biological systems.

Key Findings:

  • Oxidative Stress Marker: Trans-4-hydroxy-2-hexenal is elevated in various disease states, indicating its potential as a biomarker for oxidative stress-related conditions, including neurodegenerative diseases and cardiovascular disorders .
  • Metabolic Studies: The incorporation of deuterium allows researchers to track the metabolism and distribution of this compound within biological systems more effectively. This can lead to insights into how lipid peroxidation products influence cellular function and disease progression .

Analytical Chemistry

The compound's unique structure makes it suitable for various analytical techniques, particularly mass spectrometry (MS) and gas chromatography (GC). The use of deuterated compounds enhances the sensitivity and specificity of analytical methods.

Analytical Techniques:

  • Mass Spectrometry: The deuterated version can improve the accuracy of quantifying lipid peroxidation products by providing distinct fragmentation patterns that are less prone to interference from non-deuterated species .
  • Gas Chromatography: The stability of the dimethyl acetal form allows for better retention times and resolution during GC analysis, facilitating the separation and identification of aldehydes derived from lipid oxidation .

Pharmacological Applications

Deuterated compounds have been shown to alter pharmacokinetic properties, potentially leading to improved therapeutic profiles. Research into this compound may yield insights into its effects on drug metabolism and efficacy.

Potential Benefits:

  • Enhanced Stability: Deuteration can enhance the stability of pharmaceutical compounds, potentially leading to longer shelf lives and reduced degradation rates .
  • Altered Metabolism: The presence of deuterium may modify metabolic pathways, affecting how drugs are processed in the body. This could be particularly relevant in developing treatments for diseases linked to oxidative stress .

Food Chemistry

In food chemistry, trans-4-hydroxy-2-hexenal is relevant due to its formation during the oxidation of n-3 fatty acids found in various food products. Understanding its behavior can help in assessing food quality and safety.

Applications:

  • Flavor Compounds: The compound may influence flavor profiles in foods high in n-3 fatty acids, such as fish oils. Its sensory properties could be explored for potential applications in flavor enhancement or preservation .

Case Studies

StudyFocusFindings
Oxidative StressElevated levels of trans-4-hydroxy-2-hexenal correlate with neurodegenerative diseases.
Mass SpectrometryDeuterated compounds improve detection limits for aldehydes in biological samples.
PharmacokineticsDeuteration alters metabolic pathways, enhancing drug stability and efficacy.

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal involves its incorporation into various molecular pathways due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This labeling allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its behavior and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Deuterium Substitution Key Structural Features
trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal C₈H₁₅D₅O₃ Hydroxy, dimethyl acetal Yes (d5) 4-hydroxy, 2-acetal, hexenal backbone
trans-2-Hexenal Diethyl Acetal C₁₀H₂₀O₂ Aldehyde, diethyl acetal No 2-acetal, hexenal backbone
2-Nonyn-1-al Dimethyl Acetal C₁₁H₂₀O₂ Alkyne, dimethyl acetal No Terminal alkyne, 2-acetal, nonanal chain
Acetone Dimethyl Acetal C₅H₁₂O₂ Dimethyl acetal No Simple acetal (C3 backbone)
trans-4-Hydroxy-2-nonenal-D11 DiMethyl Acetal C₁₁H₁₅D₁₁O₃ Hydroxy, dimethyl acetal Yes (d11) 4-hydroxy, 2-acetal, nonenal backbone

Key Observations :

  • Deuterium Labeling: The target compound and trans-4-Hydroxy-2-nonenal-D11 DiMethyl Acetal are deuterated, making them valuable in tracer studies. The extent of deuteration (d5 vs. d11) affects metabolic stability and analytical precision .
  • Backbone Length: The hexenal (C6) vs. nonenal (C9) chain length influences lipophilicity and biological interactions .
  • Functional Groups: The presence of a hydroxy group distinguishes the target compound from non-hydroxylated analogs like trans-2-Hexenal Diethyl Acetal .

Key Observations :

  • Regulatory Restrictions : The target compound and trans-2-Hexenal Diethyl Acetal face stringent handling requirements, but for different reasons—deuterated compounds for stability vs. sensitization risks .

Biological Activity

Trans-4-hydroxy-2-hexenal--d5 dimethyl acetal (HHE-DMA) is a derivative of trans-4-hydroxy-2-hexenal (HHE), which is a significant product of lipid peroxidation, particularly from omega-3 fatty acids. Understanding the biological activity of HHE and its derivatives is crucial as they play important roles in cellular signaling, oxidative stress, and potential pathophysiological processes.

HHE-DMA is characterized by its unique structure, which includes a hydroxy group and an aldehyde functional group. The dimethyl acetal form enhances its stability and solubility, making it easier to study in biological systems.

  • Oxidative Stress Response : HHE is known to act as a signaling molecule in oxidative stress responses. It can modify proteins and lipids, leading to alterations in cellular function. HHE adducts have been shown to be elevated in various disease states, indicating their potential role in pathogenesis .
  • Cell Signaling : HHE can influence cell signaling pathways, particularly those involved in apoptosis and inflammation. Elevated levels of HHE have been associated with cancer progression, where it may induce apoptotic pathways in cancer cells .
  • Interaction with Biomolecules : The reactivity of HHE with nucleophiles such as proteins and DNA suggests that it can form adducts that may alter biological functions and contribute to cellular damage .

Case Studies

  • Cancer Research : In studies involving cancer cell lines, exposure to elevated levels of HHE resulted in increased apoptosis and reduced cell viability. This suggests that HHE may serve as a double-edged sword—acting as a toxic agent at high concentrations while also being involved in normal cellular signaling at lower concentrations .
  • Neurodegenerative Diseases : Research has indicated that HHE-derived adducts are found at higher levels in neurodegenerative diseases, suggesting a potential role in the pathology of conditions like Alzheimer's disease. The oxidative modifications caused by HHE may contribute to neuronal death and dysfunction .

Comparative Analysis of Aldehyde Derivatives

CompoundSourceBiological Activity
HNE (4-Hydroxy-2-nonenal) Omega-6 PUFA oxidationInduces apoptosis; marker for oxidative stress
HHE (trans-4-hydroxy-2-hexenal) Omega-3 PUFA oxidationModulates cell signaling; implicated in cancer
HHE-DMA Synthetic derivativeEnhanced stability; potential therapeutic applications

Research Findings

Recent studies emphasize the need for further exploration into the biochemical pathways influenced by HHE and its derivatives. For instance, while HHE has been studied extensively, the specific pathways through which HHE-DMA exerts its effects remain less understood.

  • Toxicity Studies : Toxicological assessments indicate that while HHE can induce cellular stress responses, its dimethyl acetal form may mitigate some toxic effects due to increased stability .
  • Therapeutic Potential : Given its dual role as both a signaling molecule and a potential toxicant, there is ongoing research into how HHE-DMA could be utilized therapeutically, particularly in conditions characterized by oxidative stress .

Q & A

Q. What are the recommended safety protocols for handling trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal in laboratory settings?

Methodological Answer: Safety protocols should align with GHS classification guidelines (JIS Z 7253:2019) and consider potential dermal sensitization risks. Key steps include:

  • Use of PPE (gloves, lab coats, eye protection) to minimize direct contact.
  • Work in a well-ventilated fume hood to avoid inhalation exposure.
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
  • Refer to IFRA Standards for analogous compounds (e.g., trans-2-Hexenal dimethyl acetal), which highlight restrictions due to sensitization hazards .

Q. How can researchers verify the structural integrity of dimethyl acetal derivatives during synthesis?

Methodological Answer: Structural validation typically employs:

  • NMR Spectroscopy : Compare chemical shifts for acetal protons (δ 3.2–3.8 ppm for methoxy groups) and aldehyde-derived carbons.
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and isotopic patterns (e.g., deuterated d5 labels).
  • Chromatographic Purity Checks : HPLC or GC-MS to assess byproduct formation, referencing methods from plasmalogen-derived dimethyl acetal analyses .

Advanced Research Questions

Q. How can isotopic labeling (e.g., d5) improve traceability in metabolic or pharmacokinetic studies involving dimethyl acetals?

Methodological Answer: Deuterated analogs like trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal enable precise tracking via:

  • Stable Isotope Dilution Mass Spectrometry (SIDMS) : Quantifies metabolites without matrix interference, leveraging d5 labels as internal standards.
  • Isotope Effect Mitigation : Ensure deuterium substitution does not alter reaction kinetics (e.g., in hydrolysis studies) by comparing labeled vs. unlabeled controls.
  • Applications in Biomarker Research : As demonstrated in plasmalogen studies, deuterated dimethyl acetals enhance sensitivity in detecting low-abundance analytes .

Q. How should researchers address conflicting safety data between regulatory bodies for dimethyl acetal compounds?

Methodological Answer: Contradictions (e.g., IFRA restrictions vs. other guidelines) require:

  • Comparative Toxicity Profiling : Conduct in vitro assays (e.g., KeratinoSens™ for skin sensitization) to validate risks.
  • Literature Synthesis : Cross-reference RIFM Safety Assessments and jurisdictional SDS documents (e.g., JIS-compliant sheets) to identify consensus thresholds.
  • Risk-Benefit Analysis : For high-value applications, justify usage limits through dose-response modeling, as seen in IFRA’s category-specific recommendations for 2-Nonyn-1-al dimethyl acetal .

Q. What experimental strategies enhance the stability of trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal in long-term storage?

Methodological Answer: Stability optimization involves:

  • Temperature Control : Store at –20°C to slow hydrolysis or oxidation.
  • Moisture Avoidance : Use molecular sieves or desiccants in storage containers.
  • Light Protection : Amber glassware to prevent UV-induced degradation.
  • Periodic QC Checks : Monitor purity via GC-MS every 6 months, referencing protocols from deuterated indole acetic acid stability studies .

Q. How can researchers resolve spectral interference in quantifying dimethyl acetal derivatives in complex matrices?

Methodological Answer: Advanced chromatographic and spectral techniques include:

  • Derivatization : Convert acetals to volatile derivatives (e.g., silylation) for GC-MS compatibility.
  • Tandem MS (MS/MS) : Use selective reaction monitoring (SRM) to isolate target ions from background noise.
  • Deuterium Exchange Experiments : Leverage d5 labels to distinguish analyte signals from endogenous compounds, as applied in sepsis biomarker research .

Q. What are the implications of acetal hydrolysis kinetics on experimental reproducibility?

Methodological Answer: Hydrolysis rates depend on:

  • pH Optimization : Acidic conditions accelerate hydrolysis; use buffered solutions (pH 7–8) for stability in aqueous workflows.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) reduce unwanted hydrolysis during reactions.
  • Kinetic Profiling : Conduct time-course NMR or LC-MS studies to establish degradation half-lives under experimental conditions .

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